

# A Comparative Analysis of Safety Profiles for Approved RET Inhibitors

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## Compound of Interest

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The landscape of targeted therapy for rearranged during transfection (RET) fusion-positive cancers has evolved significantly with the approval of selective RET inhibitors. While offering substantial efficacy, their safety profiles are a critical consideration for clinical decision-making and future drug development. This guide provides an objective comparison of the safety profiles of four approved RET inhibitors: the highly selective agents selpercatinib and pralsetinib, and the multi-kinase inhibitors vandetanib and cabozantinib, supported by clinical trial data.

## Overview of Approved RET Inhibitors

Initially, treatment for RET-driven cancers relied on multi-kinase inhibitors (MKIs) such as vandetanib and cabozantinib, which, while effective to some extent, are associated with significant off-target toxicities due to their broader kinase inhibition profile.<sup>[1][2]</sup> The development of highly selective RET inhibitors, selpercatinib and pralsetinib, marked a paradigm shift, offering improved target specificity and a generally more manageable safety profile.<sup>[1][3]</sup> Both were approved by the FDA in 2020.<sup>[4]</sup>

## Comparative Safety Profile

The safety profiles of these four inhibitors reflect their selectivity. The more targeted agents, selpercatinib and pralsetinib, have distinct adverse event profiles compared to the broader-acting vandetanib and cabozantinib.

## Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common and clinically significant adverse events observed in key clinical trials for each of the four RET inhibitors. It is important to note that direct head-to-head comparisons are limited, and the patient populations and trial designs may vary.

Adverse Event	Selpercatinib (LIBRETTO-001)[5][6]	Pralsetinib (ARROW)[5][7]	Vandetanib (ZETA)[8]	Cabozantinib (EXAM)[9][10]
All Grades (%)				
Diarrhea	20	37	57	62
Hypertension	23	33	33	37
Fatigue	17	37	24	39
Dry Mouth	33	-	-	-
Constipation	-	42	-	-
Nausea	-	-	33	-
Rash	-	-	53	-
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome)	-	-	2	30
Anemia	-	22	-	-
Increased AST	25	46	-	-
Increased ALT	24	34	-	-
Grade ≥3 (%)				
Hypertension	20[11]	10[12]	-	16[13]
Increased ALT	-	4.8[2]	-	-
Increased AST	-	7[2]	-	-
Neutropenia	-	18[12]	-	-
Anemia	-	3.8[7]	-	-
Pneumonitis	-	3.3[2]	-	-
Hemorrhage	-	2.8[7]	-	5[13]

QT Prolongation	-	-	8[14]	0[9]
Diarrhea	-	-	-	10[13]
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome)	-	-	-	13[13]

Data is compiled from the respective pivotal clinical trials. Direct comparison between trials should be made with caution due to differences in study design and patient populations.

A real-world study based on the FDA Adverse Events Reporting System (FAERS) suggested that the risk of decreased platelet count, anemia, decreased white blood cell count, pneumonitis, asthenia, and edema is significantly higher with pralsetinib compared to selpercatinib.[15] Conversely, the risk of ascites, elevated alanine aminotransferase, and elevated aspartate aminotransferase was significantly higher with selpercatinib.[15]

## Key Adverse Events of Special Interest

### Selective RET Inhibitors: Selpercatinib and Pralsetinib

- Hepatotoxicity: Both drugs can cause elevations in liver enzymes (AST and ALT).[16][17] Regular monitoring of liver function is recommended.
- Hypertension: Increased blood pressure is a common side effect of both selpercatinib and pralsetinib and requires monitoring and management.[11][18]
- Interstitial Lung Disease (ILD)/Pneumonitis: Though less common, serious and life-threatening ILD/pneumonitis has been reported with both agents.[11][18]
- Hemorrhagic Events: Pralsetinib has been associated with hemorrhagic events.[7]
- QT Prolongation: Selpercatinib can prolong the QT interval, requiring monitoring in at-risk patients.[16]

### Multi-Kinase Inhibitors: Vandetanib and Cabozantinib

- **Cardiovascular Effects:** Vandetanib is associated with a significant risk of QT prolongation, torsades de pointes, and sudden death, which led to a Risk Evaluation and Mitigation Strategy (REMS) program in the US (though this was later removed).[19][20] Hypertension is also a common side effect of both vandetanib and cabozantinib.[3][21]
- **Dermatologic Toxicities:** Rash and photosensitivity are common with vandetanib, while palmar-plantar erythrodysesthesia (hand-foot syndrome) is more frequently observed with cabozantinib.[8][9]
- **Gastrointestinal Events:** Diarrhea is a very common side effect of both vandetanib and cabozantinib.[3][8] Cabozantinib is also associated with gastrointestinal perforations and fistulas.[3]
- **Hemorrhage:** Serious and fatal hemorrhages have been reported with both drugs.[13][21]

## Experimental Protocols

The safety data for these RET inhibitors were primarily established through large, multicenter clinical trials. The general methodology for safety assessment in these trials is outlined below.

### Key Clinical Trials:

- **Selpercatinib:** LIBRETTO-001 (NCT03157128) - A phase 1/2 trial in patients with RET-altered cancers.[22][23]
- **Pralsetinib:** ARROW (NCT03037385) - A phase 1/2 trial in patients with RET fusion-positive solid tumors, including NSCLC and thyroid cancer.[12][24]
- **Vandetanib:** ZETA (NCT00410771) - A phase 3 randomized, double-blind trial in patients with unresectable locally advanced or metastatic medullary thyroid cancer.[25][26]
- **Cabozantinib:** EXAM (NCT00704730) - A phase 3 randomized, double-blind trial in patients with progressive, metastatic medullary thyroid cancer.[27][28]

### General Safety Assessment Methodology:

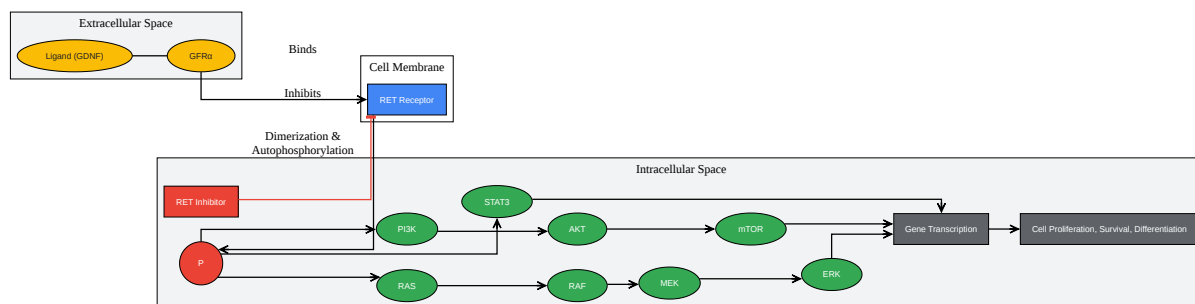
- **Baseline Assessment:** Before treatment initiation, patients undergo a comprehensive evaluation, including physical examination, vital signs, electrocardiogram (ECG), and

laboratory tests (hematology, serum chemistry, and urinalysis).[\[25\]](#)[\[28\]](#)

- On-treatment Monitoring: Patients are monitored regularly throughout the trial for adverse events (AEs). This includes frequent clinic visits for physical examinations, vital sign checks, and laboratory tests. The frequency of monitoring is typically higher in the initial cycles of treatment.[\[2\]](#)[\[11\]](#)
- Adverse Event Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[\[6\]](#)[\[28\]](#)
- Dose Modifications: The trial protocols include specific guidelines for dose interruption, reduction, or discontinuation of the study drug based on the severity and type of adverse event.[\[2\]](#)[\[11\]](#)[\[29\]](#)
- Serious Adverse Event (SAE) Reporting: SAEs are defined according to international guidelines and are required to be reported to regulatory authorities in an expedited manner.[\[28\]](#)

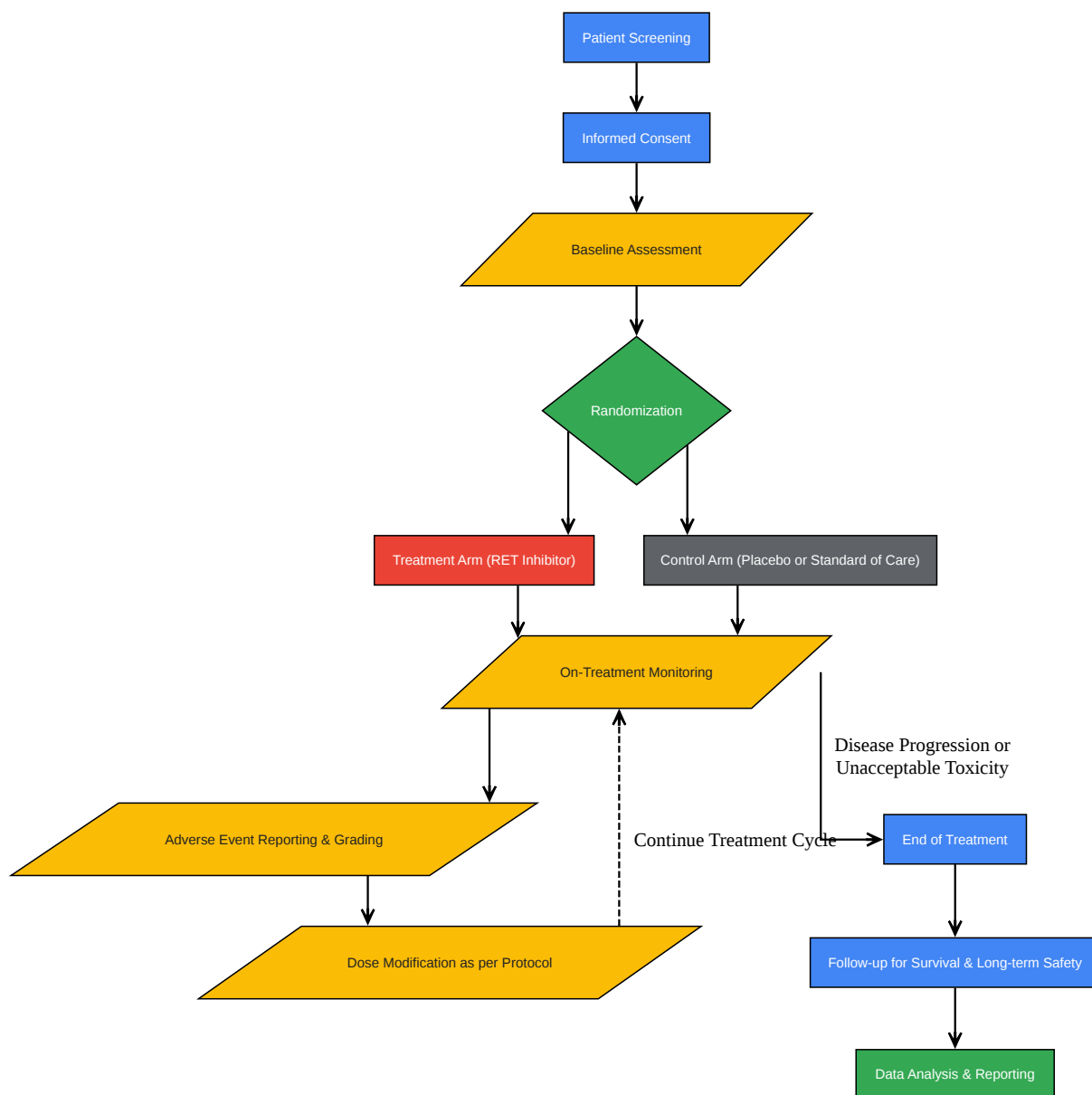
## Visualizing Pathways and Processes

To better understand the context of RET inhibition and the evaluation of its safety, the following diagrams illustrate the RET signaling pathway and a generalized workflow for a clinical trial assessing RET inhibitor safety.



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Caption: Simplified RET signaling pathway and the mechanism of action of RET inhibitors.



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Caption: Generalized workflow for a clinical trial assessing the safety of a RET inhibitor.



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